molecular formula C10H11ClN2O B2928881 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide CAS No. 585544-03-2

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide

Cat. No.: B2928881
CAS No.: 585544-03-2
M. Wt: 210.66
InChI Key: NMLPKVQVDDARTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a cyclopropylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to a carboxamide group through an amidation reaction. This involves the reaction of 6-chloropyridine-3-carboxylic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of 6-chloro-N-(cyclopropylmethyl)pyridine-3-amine.

    Oxidation Reactions: Formation of oxidized derivatives of the cyclopropylmethyl group.

Scientific Research Applications

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(cyclopropylmethyl)pyridine-2-carboxamide
  • 6-chloro-N-(cyclopropylmethyl)pyridine-4-carboxamide
  • 6-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide

Uniqueness

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide is unique due to the specific positioning of the chloro group and the carboxamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-chloro-N-(cyclopropylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-9-4-3-8(6-12-9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLPKVQVDDARTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromonicotinic acid (200 mg, 0.99 mmol) was heated at reflux in thionyl chloride (2 ml) for 2.5 hrs. The reaction was allowed to cool to room temperature and the excess thionyl chloride evaporated under vacuum. The residue was dissolved in acetone (4 ml), cyclopropylmethylamine (71 mg, 0.10 mmol) and sodium carbonate (500 mg) were added to the solution. The reaction was stirred at room temperature for 4 hrs, filtered and the filtrate reduced to dryness under vacuum to give 6-chloro-N-cyclopropylmethylnicotinamide as a cream solid. NMR: δH [2H6]-DMSO 8.82,(2H, m), 8.23,(1H, dd), 7.63,(1H, d), 3.14,(2H, t), 1.01,(1H, m), 0.44,(2H, m), 0.22,(2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

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